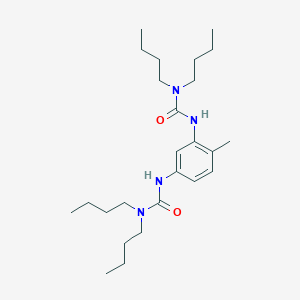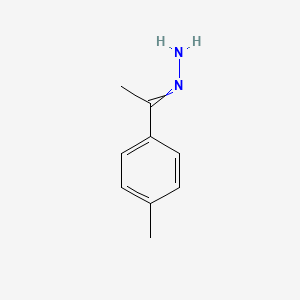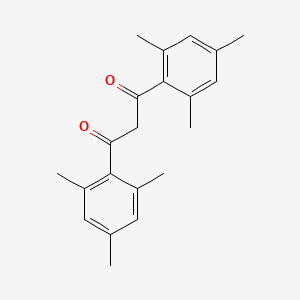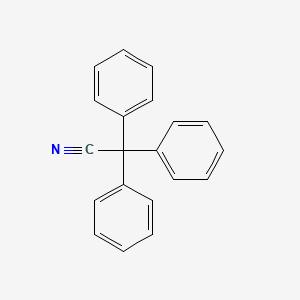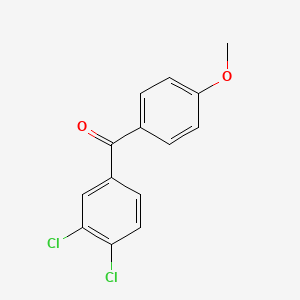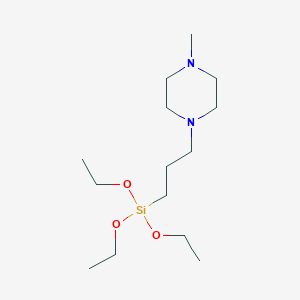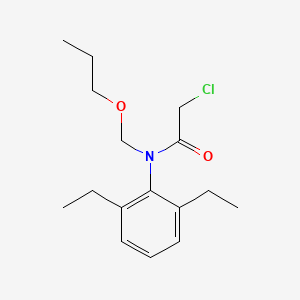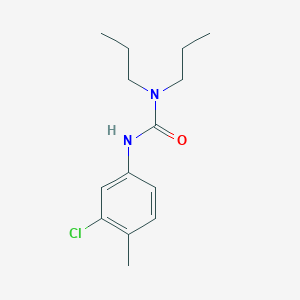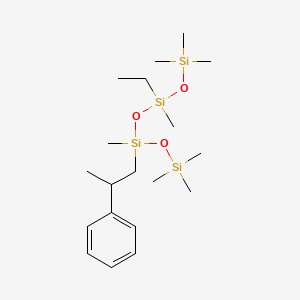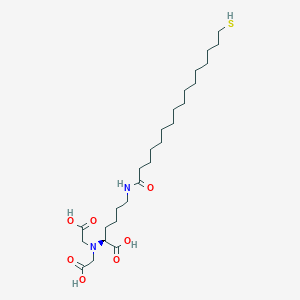
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine
Descripción general
Descripción
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine, also known as BMHP-Lys, is a peptide that has been extensively studied for its potential use in scientific research. This peptide is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine is not fully understood. However, it is believed that the peptide interacts with cell membranes, leading to changes in membrane permeability and ion transport. This can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. The peptide has been found to induce apoptosis in cancer cells, as mentioned previously. It also has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine in lab experiments is its high affinity for gold nanoparticles, which can be used as a carrier for drug delivery. Additionally, the peptide has been found to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of using this compound is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are various future directions for the use of N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine in scientific research. One area of interest is in the development of new drug delivery systems using the peptide. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, studies are needed to determine the optimal dosage and administration of the peptide for various applications.
Conclusion
In conclusion, this compound is a peptide with various potential applications in scientific research. The peptide is synthesized through a specific method and has been found to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many potential future directions for the use of this compound in scientific research.
Aplicaciones Científicas De Investigación
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine has various potential applications in scientific research. One of the main areas of interest is in the field of drug delivery. This compound has been found to have a high affinity for gold nanoparticles, which can be used as a carrier for drug delivery. The peptide also has potential applications in cancer therapy, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-(16-sulfanylhexadecanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N2O7S/c29-23(17-12-10-8-6-4-2-1-3-5-7-9-11-15-19-36)27-18-14-13-16-22(26(34)35)28(20-24(30)31)21-25(32)33/h22,36H,1-21H2,(H,27,29)(H,30,31)(H,32,33)(H,34,35)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIASYAZZSODPPA-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478628 | |
| Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681239-94-1 | |
| Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



